amine CAS No. 1011486-26-2](/img/structure/B2564100.png)

[2-(2-Aminoethoxy)ethyl](ethyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

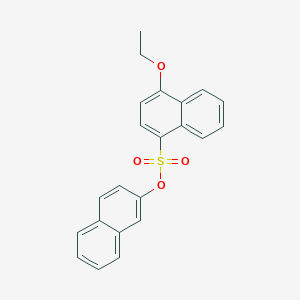

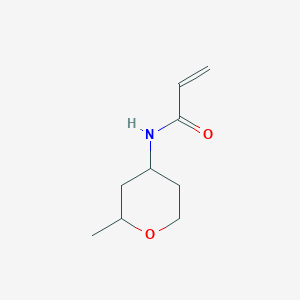

“2-(2-Aminoethoxy)ethylamine” is an organic compound with both amine and alcohol substituents . It has the molecular formula C6H16N2O .

Molecular Structure Analysis

The molecular structure of “2-(2-Aminoethoxy)ethylamine” consists of a chain of carbon atoms with amine (NH2) and alcohol (OH) functional groups attached . The exact 3D structure can be viewed using specialized software .Chemical Reactions Analysis

“2-(2-Aminoethoxy)ethylamine” is known to neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis

“2-(2-Aminoethoxy)ethylamine” is a liquid at room temperature . It has a molecular weight of 132.21 .科学的研究の応用

Degradation of Nitrogen-Containing Compounds

Nitrogen-containing compounds such as amines are prevalent in various industries and pose environmental challenges due to their persistence and toxicity. Advanced oxidation processes (AOPs) have been identified as effective methods for degrading these compounds in wastewater. Ozone, Fenton processes, and cavitation are among the AOPs that show promise in treating water contaminated with such compounds. These methods are sensitive to conditions like pH and require optimization for effective degradation, highlighting the need for continued research in this area (Bhat & Gogate, 2021).

Amine-functionalized Metal–organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential applications in gas storage, separation, and catalysis. These materials are particularly effective for CO2 capture due to the strong interaction between CO2 and the basic sites provided by amine functionalities. The synthesis methods for these MOFs, including in situ synthesis, post-modification, and physical impregnation, enable the production of materials with high CO2 sorption capacities. Furthermore, these MOFs have shown promising separation performance for various gas mixtures, indicating their potential for environmental and industrial applications (Lin, Kong, & Chen, 2016).

Equilibrium Studies on Pd(II)–Amine Complexes

Pd(II) complexes with amines have been explored for their antitumor activity, offering insights into the potential medical applications of such complexes. The stability and formation of these complexes in solution provide a model for understanding the interactions between antitumor drugs and biological molecules. Such studies are crucial for designing more effective cancer treatments, highlighting the importance of coordination chemistry in medicinal research (Shoukry & van Eldik, 2023).

Molecular Methods for Detection of Biogenic Amine-producing Bacteria

Biogenic amines in food are a health concern due to their toxicological effects. Molecular methods, such as PCR, have been developed for the rapid detection of bacteria capable of producing these amines. Early identification of such bacteria can help in preventing the accumulation of biogenic amines in food products, thereby ensuring food safety (Landete et al., 2007).

Safety and Hazards

作用機序

Target of Action

It is known to be used as an intermediate in organic synthesis and pharmaceutical research .

Mode of Action

It is generally used as a reactant in chemical reactions, where it interacts with other compounds to form new products .

Biochemical Pathways

As an intermediate in chemical reactions, it likely participates in various biochemical pathways depending on the specific reaction it is involved in .

Pharmacokinetics

Its impact on bioavailability would depend on the specific context in which it is used, such as the type of reaction and the other compounds present .

Result of Action

The molecular and cellular effects of 2-(2-Aminoethoxy)ethylamine’s action would depend on the specific chemical reactions it is involved in . As an intermediate, it contributes to the formation of the final products of these reactions .

Action Environment

The action, efficacy, and stability of 2-(2-Aminoethoxy)ethylamine can be influenced by various environmental factors . These may include the temperature, pH, and the presence of other compounds in the reaction environment .

特性

IUPAC Name |

2-[2-(ethylamino)ethoxy]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-2-8-4-6-9-5-3-7/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUWJUIPMCCLSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2564019.png)

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2564023.png)

![5-Bromo-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2564024.png)

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide](/img/structure/B2564026.png)

![Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2564027.png)

![1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2564032.png)

![4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2564034.png)

![(2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2564038.png)